1-Iodoethyl cyclohexanecarboxylate

Description

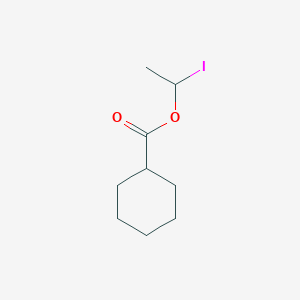

1-Iodoethyl cyclohexanecarboxylate is an ester derivative of cyclohexanecarboxylic acid, where the ethyl group is substituted with an iodine atom at the 1-position. Its structure comprises a cyclohexanecarboxylate backbone linked to an iodoethyl moiety (-CH₂CH₂I).

Cyclohexanecarboxylate esters are widely studied for their applications in organic synthesis, flavor chemistry, and metabolic pathways. The presence of iodine in this compound introduces unique reactivity, particularly in nucleophilic substitution and elimination reactions, distinguishing it from non-halogenated analogs.

Properties

CAS No. |

91871-82-8 |

|---|---|

Molecular Formula |

C9H15IO2 |

Molecular Weight |

282.12 g/mol |

IUPAC Name |

1-iodoethyl cyclohexanecarboxylate |

InChI |

InChI=1S/C9H15IO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

InChI Key |

TWTBIIVXJUKVNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)C1CCCCC1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-iodoethyl cyclohexanecarboxylate with key analogs based on substituent groups, molecular weight, and physical state:

*Inferred from analogs in , where most esters are liquids.

Key Observations :

- Halogen Impact : The iodine atom in this compound increases molecular weight (≈263 g/mol) compared to ethyl (≈166 g/mol) and chloropropyl (≈202 g/mol) analogs. This also reduces volatility and may lower melting points relative to brominated cyclic esters (e.g., ).

- Reactivity : The C-I bond is more labile than C-Cl or C-Br bonds, favoring elimination (e.g., HI release) or SN2 reactions. In contrast, ethyl and methyl esters undergo hydrolysis to cyclohexanecarboxylic acid and alcohols .

Metabolic Pathways

- Ethyl Cyclohexanecarboxylate: Hydrolyzes to cyclohexanecarboxylic acid and ethanol. The acid undergoes β-oxidation, leading to ring cleavage (even-carbon side chain) or aromatization to benzoic acid (odd-carbon) .

- This compound: Expected to hydrolyze to cyclohexanecarboxylic acid and iodoethanol. Iodoethanol may decompose further, releasing iodide ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.